molecular formula C8H8BrClO B055086 2-Bromo-1-(3-chlorophenyl)ethanol CAS No. 117538-45-1

2-Bromo-1-(3-chlorophenyl)ethanol

Cat. No. B055086
Key on ui cas rn: 117538-45-1
M. Wt: 235.5 g/mol
InChI Key: SSQKRNANOICYRX-UHFFFAOYSA-N
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Patent
US05841001

Procedure details

Diisopropyl ether was added to a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 20 mg of TOYOCHIMU LIP (available from Toyobo Co., Ltd.) and 0.3 mmol of each of the various acid anhydrides shown in Table 3 was to make the total volume to 1 ml. These reaction mixtures were respectively allowed to undergo reaction at a temperature of 27° C. for 98 hours. The results are set forth in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(C)C)(C)C.[Br:8][CH2:9][CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)[OH:11]>>[Br:8][CH2:9][C@@H:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
BrCC(O)C1=CC(=CC=C1)Cl
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These reaction mixtures
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 27° C. for 98 hours
Duration
98 h

Outcomes

Product
Name
Type
Smiles
BrC[C@H](O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05841001

Procedure details

Diisopropyl ether was added to a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 20 mg of TOYOCHIMU LIP (available from Toyobo Co., Ltd.) and 0.3 mmol of each of the various acid anhydrides shown in Table 3 was to make the total volume to 1 ml. These reaction mixtures were respectively allowed to undergo reaction at a temperature of 27° C. for 98 hours. The results are set forth in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(C)C)(C)C.[Br:8][CH2:9][CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)[OH:11]>>[Br:8][CH2:9][C@@H:10]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
BrCC(O)C1=CC(=CC=C1)Cl
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These reaction mixtures
CUSTOM
Type
CUSTOM
Details
reaction at a temperature of 27° C. for 98 hours
Duration
98 h

Outcomes

Product
Name
Type
Smiles
BrC[C@H](O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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